molecular formula C12H14ClN3O B2554665 2-(2-chloropropanoyl)-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile CAS No. 2411235-06-6

2-(2-chloropropanoyl)-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile

Cat. No.: B2554665
CAS No.: 2411235-06-6
M. Wt: 251.71
InChI Key: FDFUCPCOBMBNEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloropropanoyl)-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family. Compounds in this family are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including 2-(2-chloropropanoyl)-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile, can be achieved through various methods. One common approach involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate . Another method includes the use of a one-pot cascade and metal-free reaction for the synthesis of trisubstituted pyrrolopyrazines .

Industrial Production Methods

Industrial production methods for pyrrolopyrazine derivatives often involve large-scale cyclization reactions under controlled conditions. These methods ensure high yield and purity of the final product, making them suitable for pharmaceutical and other industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-chloropropanoyl)-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

2-(2-chloropropanoyl)-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-chloropropanoyl)-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . the exact mechanisms are still under investigation and require further experimental validation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloropropanoyl)-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile stands out due to its unique structure, which combines a pyrrole ring with a pyrazine ring and a chloropropanoyl group.

Properties

IUPAC Name

2-(2-chloropropanoyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-8(13)12(17)15-5-6-16-10(7-14)3-4-11(16)9(15)2/h3-4,8-9H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFUCPCOBMBNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=C(N2CCN1C(=O)C(C)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.